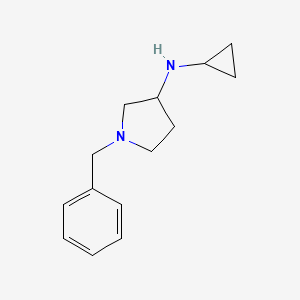

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a pyrrolidine ring, which is further connected to a cyclopropylamine moiety. Its distinct structure makes it a valuable subject for exploration in medicinal chemistry, drug design, and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine typically involves the reaction of a benzyl-protected pyrrolidine derivative with a cyclopropylamine. One common method includes the use of benzylamine and cyclopropylamine as starting materials. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Alkylation and Acylation Reactions

The primary and secondary amine groups in (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine participate in alkylation and acylation reactions. For example:

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (NaHCO₃, H₂O/CH₃CN) yields tert-butyl carbamate derivatives (65.2% yield) .

- Benzylation : The pyrrolidine nitrogen undergoes benzylation using benzyl chloride or benzaldehyde with NaBH(OAc)₃ as a reductant .

Table 1: Alkylation/Acylation Reagents and Products

Nucleophilic Substitution

The cyclopropyl amine moiety acts as a nucleophile in substitution reactions:

- Isobutylchloroformate Coupling : Reacts with carboxylic acids (e.g., 3-trifluoromethylbenzoylamino-acetic acid) in THF at -10°C to form amides (69% yield) .

- Methanesulphonic Acid Ester Intermediates : Used in autoclave conditions to generate substituted pyrrolidines .

Mechanistic Pathway :

Amine+IsobutylchloroformateTHF 10 CMixed Carbonate→Amide

Oxidation and Reduction

- Oxidation : The pyrrolidine ring can undergo oxidation with KMnO₄ or CrO₃ to form pyrrolidinone derivatives.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) removes benzyl protecting groups but may reduce cyclopropyl rings partially .

Table 2: Redox Reactions

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Cyclopropane Reduction | H₂/Pd-C | Partially reduced cyclopropane | Side reaction during debenzylation | |

| Pyrrolidine Oxidation | KMnO₄ | Pyrrolidinone | Theoretical pathway |

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes ring-opening under specific conditions:

- Acid-Catalyzed Ring Opening : In the presence of HCl or TFA, the cyclopropane ring opens to form linear amines .

- Thermal Rearrangement : Heating in polar solvents (e.g., DMF) induces strain-driven ring expansion or cleavage .

Example :

CyclopropylamineTFA DCMLinear alkylamine derivative

Comparative Reactivity with Analogues

| Compound | Key Reaction | Outcome |

|---|---|---|

| (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine | Nucleophilic substitution | Higher steric hindrance reduces reaction rates vs. cyclopropyl analog |

| 2-{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol | Oxidation | Forms ketones or aldehydes more readily due to ethanol side chain |

Key Research Findings

Applications De Recherche Scientifique

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine has diverse applications in scientific research, including:

Medicinal Chemistry: It is used in the design and synthesis of new pharmaceutical compounds with potential therapeutic effects.

Drug Design: Its unique structure makes it a valuable scaffold for developing new drugs targeting specific biological pathways.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: Researchers use it to study its effects on various biological systems and its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of (1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine: This compound shares a similar pyrrolidine structure but with an isopropyl group instead of a cyclopropyl group.

(1-Benzyl-pyrrolidin-3-yl)-methylamine: Another similar compound with a methyl group attached to the pyrrolidine ring.

Uniqueness

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzyl group attached to a pyrrolidine ring, which is further connected to a cyclopropyl group. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

The synthesis of this compound typically involves reductive amination, where cyclopropyl ketone reacts with (R)-1-benzyl-pyrrolidine, often using sodium cyanoborohydride as a reducing agent. Chiral resolution techniques may also be employed to isolate the desired enantiomer from racemic mixtures.

Table 1: Synthetic Methods for this compound

| Method | Description |

|---|---|

| Reductive Amination | Reaction of cyclopropyl ketone with (R)-1-benzyl-pyrrolidine using reducing agents. |

| Chiral Resolution | Techniques such as chiral chromatography to isolate specific enantiomers. |

| Industrial Production | Continuous flow reactors and chiral catalysts for large-scale synthesis. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor, modulating biochemical pathways by binding to active sites and influencing signal transduction processes .

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

1. Enzyme Inhibition:

- It has been shown to inhibit certain enzymes, which can be beneficial in drug design aimed at targeting specific diseases .

2. Neurotransmitter Interaction:

- The compound may interact with neurotransmitter receptors, potentially influencing neuronal activity and offering therapeutic benefits in neurological disorders.

3. Anticancer Potential:

- Preliminary studies suggest that derivatives of this compound may possess anticancer properties, particularly through mechanisms that involve apoptosis induction in cancer cell lines .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Study 1: Antitumor Activity

In a study evaluating compounds similar to this compound, one derivative demonstrated significant inhibitory effects on cancer cell proliferation with an IC50 value in the nanomolar range against various cancer cell lines. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of neurodegenerative diseases. Results indicated that it could reduce oxidative stress markers and improve cognitive function in animal models, suggesting its potential application in treating Alzheimer's disease .

Comparative Analysis

Comparing this compound with similar compounds reveals unique properties:

Table 2: Comparison of Biological Activities

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Enzyme inhibition, anticancer activity | Chiral nature enhances selectivity |

| ((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amine | Similar activity but different selectivity | Enantiomeric differences affect binding |

| Cyclopropylamine | Basic amine properties | Lacks additional functional groups |

Propriétés

IUPAC Name |

1-benzyl-N-cyclopropylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-8-14(11-16)15-13-6-7-13/h1-5,13-15H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTXVNRPINIIHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2CCN(C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.